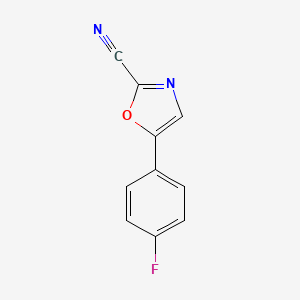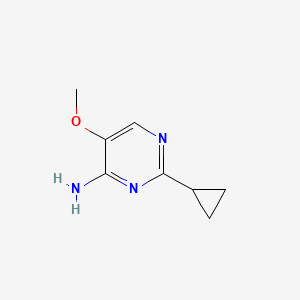
2-Cyclopropyl-5-methoxypyrimidin-4-amine
Overview
Description
“2-Cyclopropyl-5-methoxypyrimidin-4-amine” is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 . It’s a pyrimidine derivative, a class of compounds that includes several important biomolecules like cytosine, thymine, and uracil, which are components of nucleic acids .
Scientific Research Applications
Synthesis and Evaluation in Pharmacology
Aminopyrimidine derivatives, such as those related to 2-Cyclopropyl-5-methoxypyrimidin-4-amine, have been synthesized and evaluated for their pharmacological potential. For instance, research into the synthesis and pharmacological evaluation of aminopyrimidine series as 5-HT1A partial agonists highlights the process of optimizing compounds for better metabolic stability, showcasing the chemical's role in the development of potential therapeutics (Dounay et al., 2009).
Crystallographic Studies
The crystal structure analysis of related compounds provides insights into their molecular configurations and the interactions that govern their stability and reactivity. For example, the crystal structure of cyprodinil, closely related to the target compound, offers valuable data on the dihedral angles and π–π interactions that could influence the design of new fungicides (Jeon et al., 2015).
Synthetic Methodologies
Innovative synthetic methodologies involving compounds akin to 2-Cyclopropyl-5-methoxypyrimidin-4-amine have been developed, such as the facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which hold potential as kinase inhibitors (Wada et al., 2012). These methodologies expand the toolbox available for the creation of biologically active molecules, demonstrating the compound's utility in medicinal chemistry research.
Catalytic Applications
Research into the phosphomolybdic acid-promoted Kabachnik–Fields reaction exemplifies the use of related pyrimidine derivatives in catalysis, showcasing an efficient method for synthesizing α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde. This highlights the role of these compounds in facilitating chemical transformations with relevance to both synthetic and medicinal chemistry (Reddy et al., 2014).
Chemoenzymatic Synthesis
The chemoenzymatic synthesis of key intermediates for pharmaceutical applications, such as (S)-1-Cyclopropyl-2-methoxyethanamine, a derivative related to the target compound, illustrates the integration of enzymatic steps into synthetic routes for the production of chiral intermediates. This approach underscores the importance of cyclopropyl-containing compounds in the synthesis of complex molecules (Parker et al., 2012).
properties
IUPAC Name |
2-cyclopropyl-5-methoxypyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-12-6-4-10-8(5-2-3-5)11-7(6)9/h4-5H,2-3H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLJXDYUHHVMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-methoxypyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



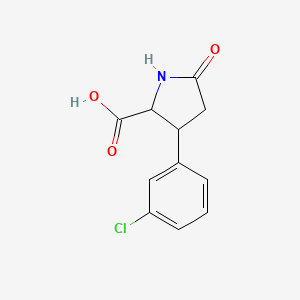

![6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1472236.png)

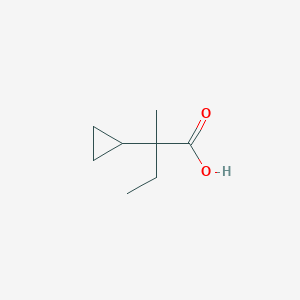

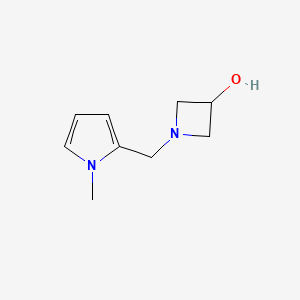
![2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1472246.png)


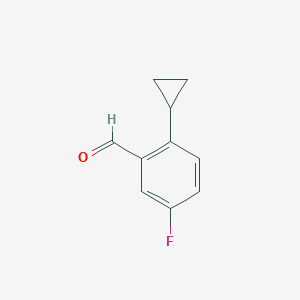
![2-cyclopropyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1472254.png)

